molecular formula C21H17F3N4O4 B14117471 3-propyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-propyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14117471
M. Wt: 446.4 g/mol
InChI Key: MAJIJWKRIINSGO-UHFFFAOYSA-N
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Description

3-propyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,2,4-oxadiazole ring.

    Introduction of the trifluoromethoxyphenyl group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy-substituted aryl halide reacts with a nucleophile.

    Formation of the quinazoline core: The quinazoline core can be synthesized by the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable reagent like formamide or orthoesters.

    Final coupling step: The final step involves the coupling of the 1,2,4-oxadiazole intermediate with the quinazoline intermediate under suitable conditions, such as using a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-propyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline or oxadiazole rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

3-propyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes and interactions, particularly those involving quinazoline derivatives.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-propyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibiting or activating signaling pathways: It may influence various signaling pathways within cells, affecting processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-propyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-propyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorophenyl group instead of a trifluoromethoxy group.

Properties

Molecular Formula

C21H17F3N4O4

Molecular Weight

446.4 g/mol

IUPAC Name

3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C21H17F3N4O4/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-32-17)13-7-9-14(10-8-13)31-21(22,23)24/h3-10H,2,11-12H2,1H3

InChI Key

MAJIJWKRIINSGO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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